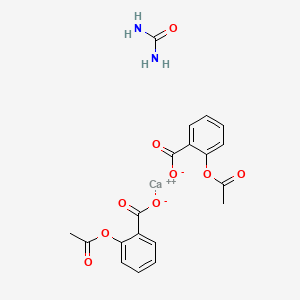

Carbaspirin Calcium

描述

属性

IUPAC Name |

calcium;2-acetyloxybenzoate;urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O4.CH4N2O.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4;/h2*2-5H,1H3,(H,11,12);(H4,2,3,4);/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMUGTALCSPLDM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18CaN2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52080-78-1 (Parent), 50-78-2 (Parent) |

Source

|

| Record name | Carbaspirin calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005749677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90206099 |

Source

|

| Record name | Carbaspirin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93803-83-9, 5749-67-7 |

Source

|

| Record name | Calcium, bis[2-(acetyloxy)benzoato](urea-O)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbaspirin calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005749677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbaspirin calcium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbaspirin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbasalate calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBASPIRIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N667F17JP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Carbaspirin Calcium: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaspirin calcium, a complex of calcium acetylsalicylate and urea (B33335), is a non-steroidal anti-inflammatory drug (NSAID) that offers the therapeutic benefits of aspirin (B1665792) with potentially improved gastrointestinal tolerability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols for the synthesis and analysis of this compound. Detailed data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, also known as calcium carbasalate, is a chelate of calcium bis(2-acetyloxybenzoate) and urea.[1][2] Its unique structure is designed to enhance the solubility and reduce the gastric irritation commonly associated with acetylsalicylic acid (aspirin).

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value |

| CAS Number | 5749-67-7[1] |

| Molecular Formula | C₁₉H₁₈CaN₂O₉[2] |

| IUPAC Name | calcium;bis(2-acetyloxybenzoate);urea[2] |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2][3] |

| InChIKey | VYMUGTALCSPLDM-UHFFFAOYSA-L[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 458.4 g/mol | [2] |

| Appearance | White or slightly yellowish crystalline powder. | [1] |

| Solubility | Freely soluble in water and dimethylformamide; slightly soluble in ethanol (B145695) and DMSO; practically insoluble in acetone (B3395972) and anhydrous methanol (B129727). | [1][4] |

| Melting Point | Approximately 220-240 °C | [1] |

| Boiling Point | 321.4 °C at 760 mmHg | [5] |

Mechanism of Action

The pharmacological effects of this compound are primarily attributable to its active metabolite, acetylsalicylic acid (aspirin).[6] Upon oral administration, this compound is rapidly absorbed and hydrolyzed, releasing acetylsalicylic acid into the bloodstream.

The primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2.[6][7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The inhibition of COX-1 in platelets also leads to a decrease in the production of thromboxane (B8750289) A2, a potent promoter of platelet aggregation, which underlies the antithrombotic effect of the drug.[6]

The complexation with calcium and urea is believed to buffer the acidic nature of aspirin, thereby reducing direct contact with the gastric mucosa and potentially lowering the incidence of gastrointestinal side effects compared to conventional aspirin formulations.[3]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in patent literature. Below are summaries of two distinct experimental protocols.

Protocol 1: Reaction in Aqueous Medium

This method involves the reaction of aspirin and urea with calcium carbonate in water, followed by precipitation of the product with methanol.[2]

-

Step 1: Reaction Mixture Preparation: Aspirin (180g) and urea (30g) are added to 1000mL of water and stirred.

-

Step 2: Reaction: The mixture is cooled to 10°C, and 50g of calcium carbonate is added in three portions. The reaction temperature is maintained below 15°C for 1 hour.

-

Step 3: Filtration: The reaction mixture is filtered to remove any unreacted solids.

-

Step 4: Precipitation: 1000mL of methanol is added to the filtrate and stirred for 2 hours, leading to the precipitation of a white solid.

-

Step 5: Purification and Drying: The precipitate is collected by filtration, washed with methanol, and dried under vacuum at 40°C to yield this compound.

Protocol 2: Reaction in Alcoholic Medium

This protocol describes the synthesis of this compound in an alcoholic solvent using calcium propionate (B1217596) as the calcium source.[8]

-

Step 1: Solution A Preparation: Aspirin (50g) and urea (25g) are dissolved in 400g of ethanol by heating to 42°C.

-

Step 2: Solution B Preparation: Calcium propionate (25g) is dissolved in 75g of purified water at 25°C.

-

Step 3: Reaction: Solution B is added dropwise to Solution A at 45°C over 30 minutes. The reaction mixture is then stirred for 5 hours.

-

Step 4: Crystallization: The mixture is cooled to 5°C to induce crystallization.

-

Step 5: Isolation and Drying: The crystals are collected by centrifugation and dried to obtain this compound.

Analytical Methods

Illustrative HPLC Method for Aspirin-Containing Formulations:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an acidic buffer (e.g., orthophosphoric acid buffer, pH 4.5) and acetonitrile (B52724) (e.g., 45:55 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 237 nm.

-

Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent (e.g., methanol), sonicated, and diluted to the desired concentration with the mobile phase. The solution is then filtered through a 0.45 µm filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been used to determine the metabolites of this compound (aspirin, salicylic (B10762653) acid, and gentisic acid) in biological matrices, providing high sensitivity and specificity for pharmacokinetic studies.[9]

Pharmacological and Clinical Profile

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed. It is then quickly metabolized into its active components: acetylsalicylic acid (ASA), salicylic acid (SA), and gentisic acid (GA).[10]

A study in broilers reported the following pharmacokinetic parameters after a single oral dose:

| Metabolite | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | t₁/₂ (h) |

| ASA | 8.88 ± 1.31 | 0.170 | 11.2 ± 8.04 |

| SA | 42.6 ± 4.62 | 2.00 | 23.7 ± 17.1 |

| GA | 10.1 ± 2.16 | 2.00 | 28.6 ± 4.90 |

| Data from a study in broilers and may not be directly extrapolated to humans.[10] |

Clinical Applications

This compound is used for its analgesic, anti-inflammatory, and antipyretic properties in the treatment of a variety of conditions, including:

-

Pain (headache, dental pain, menstrual pain)

-

Fever

-

Inflammatory conditions such as rheumatism and rheumatoid arthritis.[1]

Due to its antiplatelet effects, it is also used in the prevention of thromboembolic events.

Adverse Effects and Toxicity

As with other NSAIDs, the use of this compound can be associated with adverse effects, primarily related to the gastrointestinal tract. However, the formulation is designed to minimize these effects compared to standard aspirin.[3] Potential adverse effects include gastrointestinal irritation, bleeding, and hypersensitivity reactions.

Conclusion

This compound represents a significant modification of acetylsalicylic acid, aimed at improving its physicochemical properties and clinical tolerability. This technical guide has provided a detailed overview of its chemical structure, properties, mechanism of action, and methods for its synthesis and analysis. The presented information, including structured data and process diagrams, serves as a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. Further research into validated analytical methods and comprehensive clinical comparisons will continue to elucidate the full potential of this important NSAID.

References

- 1. CN102924335B - Preparation method of carbasalate calcium - Google Patents [patents.google.com]

- 2. CN102382013B - Preparation method of carbasalate calcium - Google Patents [patents.google.com]

- 3. Development and Validation of a Reversed-phase HPLC Method for Simultaneous Determination of Aspirin, Atorvastatin Calcium and Clopidogrel Bisulphate in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Spectrum of Aspirin | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. US2003374A - Preparation of calcium acetylsalicylate - Google Patents [patents.google.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Carbasalate Calcium, this compound USP BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. Preparation method of carbasalate calcium - Eureka | Patsnap [eureka.patsnap.com]

- 9. Analytical determination and pharmacokinetics of major metabolites of carbasalate calcium in broilers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. blamp.sites.truman.edu [blamp.sites.truman.edu]

An In-depth Technical Guide to the Laboratory Synthesis and Preparation of Carbaspirin Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of carbaspirin calcium for laboratory applications. The document details experimental protocols, reaction mechanisms, and analytical methods, presented in a manner suitable for researchers and professionals in the fields of chemistry and drug development.

Introduction to this compound

This compound, also known as carbasalate calcium, is a complex of calcium acetylsalicylate and urea (B33335).[1] It is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties.[2] Similar to its parent compound, acetylsalicylic acid (aspirin), this compound functions by inhibiting the synthesis of prostaglandins.[2][3] Its formulation as a calcium-urea complex enhances its solubility in water, leading to rapid absorption from the gastrointestinal tract.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | calcium;bis(2-acetyloxybenzoate);urea | [1] |

| Molecular Formula | C₁₉H₁₈CaN₂O₉ | [1] |

| Molecular Weight | 458.43 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [5] |

| CAS Number | 5749-67-7 | [1] |

| Melting Point | Approx. 220-240 °C | [5] |

| Purity | ≥95% | [6] |

Synthesis of this compound

The synthesis of this compound in a laboratory setting can be achieved through several methods, primarily involving the reaction of acetylsalicylic acid with a calcium salt in the presence of urea. The choice of solvent and base is critical to achieving a high yield and purity of the final product.

The overall reaction for the synthesis of this compound can be represented as follows:

2 C₉H₈O₄ (Acetylsalicylic Acid) + Ca²⁺ + CO(NH₂)₂ (Urea) + 2 OH⁻ → C₁₉H₁₈CaN₂O₉ (this compound) + 2 H₂O

The formation of the this compound complex is a multi-step process. The following diagram illustrates a plausible reaction mechanism:

Figure 1: Proposed reaction mechanism for the formation of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily in patent literature. Below are detailed protocols for two common laboratory-scale preparations.

-

Dissolution of Reactants: In a suitable reaction vessel, add 100g of acetylsalicylic acid, 46g of calcium nitrate, and 20g of urea to 300mL of methanol (B129727). Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.

-

Cooling and Basification: Cool the reaction mixture to 0-2°C in an ice bath. While stirring, slowly add 35mL of aqueous ammonia (B1221849) solution at a rate of 1-2mL per minute.

-

Reaction: After the addition of ammonia, warm the reaction mixture to 32-35°C and maintain this temperature for 2 hours.

-

Crystallization and Isolation: Cool the reaction solution to 2-4°C and allow it to stand for 1 hour to facilitate crystal growth. Collect the precipitate by suction filtration.

-

Drying: Dry the collected solid under vacuum at 45-50°C for approximately 3.5 hours to obtain this compound. The reported yield for this method is approximately 93%.

-

Initial Mixture: In a reaction vessel, combine 180g of acetylsalicylic acid and 30g of urea in 1000mL of water. Stir the mixture and cool it to approximately 10°C.

-

Reaction with Calcium Carbonate: Add 50g of calcium carbonate to the mixture in three portions, ensuring the reaction temperature does not exceed 15°C. Continue stirring for 1 hour.

-

Filtration: After the reaction is complete, filter the mixture to remove any unreacted calcium carbonate or other insoluble impurities.

-

Precipitation: Add 1000mL of methanol to the filtrate and stir for 2 hours. A white precipitate of this compound will form.

-

Washing and Drying: Collect the precipitate by filtration. Wash the filter cake by soaking it in 500mL of methanol for 5 hours. Filter the solid again and dry it under vacuum at 40°C. The reported yield for this method is approximately 92%.[4]

Table 2: Summary of Selected Synthesis Methods for this compound

| Method | Calcium Source | Base | Solvent(s) | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| 1 | Calcium Nitrate | Ammonia | Methanol | 0-2 (initial), 32-35 (reaction) | 2 | 93 | [7] |

| 2 | Calcium Carbonate | - | Water, Methanol | 10-15 | 1 | 92 | [4] |

| 3 | Calcium Nitrate | Ammonia | Acetone, Ethanol | Room Temperature | Not specified | 89-93 | [7] |

Experimental Workflow

The following diagram outlines a generalized workflow for the laboratory synthesis and preparation of this compound, based on the common steps identified in various reported protocols.

References

- 1. This compound | C19H18CaN2O9 | CID 21975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]

- 3. What is the mechanism of Carbasalate Calcium? [synapse.patsnap.com]

- 4. CN102382013B - Preparation method of carbasalate calcium - Google Patents [patents.google.com]

- 5. Carbasalate Calcium, this compound USP BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CN102924335B - Preparation method of carbasalate calcium - Google Patents [patents.google.com]

Navigating the Metabolic Journey of Carbaspirin Calcium in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pharmacokinetics and metabolism of carbaspirin calcium, a complex of calcium acetylsalicylate and urea, within various animal models. By providing a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) profile, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for advancing preclinical and clinical research.

Core Concepts in this compound Pharmacokinetics

This compound serves as a soluble prodrug of acetylsalicylic acid (aspirin). Following administration, it is rapidly hydrolyzed to release aspirin (B1665792), which is then further metabolized. The primary metabolic cascade involves the conversion of aspirin to salicylic (B10762653) acid and subsequently to other metabolites, such as gentisic acid. Understanding the pharmacokinetic parameters of these key metabolites is crucial for evaluating the efficacy and safety of this compound.

Pharmacokinetic Profile in a Broiler Model

A pivotal study in broilers provides key insights into the pharmacokinetic profile of this compound following oral administration. The primary metabolites—aspirin (ASA), salicylic acid (SA), and gentisic acid (GA)—were quantified in plasma, revealing a rapid metabolic cascade.

Quantitative Data Summary

The following table summarizes the mean pharmacokinetic parameters of aspirin, salicylic acid, and gentisic acid in broilers after a single oral dose of 40 mg/kg of this compound soluble powder.[1][2]

| Parameter | Aspirin (ASA) | Salicylic Acid (SA) | Gentisic Acid (GA) |

| Cmax (μg/mL) | 8.88 ± 1.31 | 42.6 ± 4.62 | 10.1 ± 2.16 |

| Tmax (h) | 0.170 | 2.00 | 2.00 |

| t½ (h) | 11.2 ± 8.04 | 23.7 ± 17.1 | 28.6 ± 4.90 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Terminal half-life.

Experimental Protocol: Pharmacokinetic Study in Broilers[1][2]

-

Animal Model: Broilers with a body weight of 2.0 ± 0.3 kg.

-

Drug Administration: A single oral dose of 40 mg/kg body weight of this compound soluble powder.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: The plasma concentrations of aspirin (ASA), salicylic acid (SA), and gentisic acid (GA) were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis to calculate the key pharmacokinetic parameters.

Metabolic Pathway of this compound

The metabolic conversion of this compound is a sequential process initiated by its rapid hydrolysis. The following diagram illustrates the primary metabolic pathway.

Experimental Workflow for Pharmacokinetic Analysis

The determination of this compound's metabolites in animal models follows a structured experimental workflow, from drug administration to data analysis.

Comparative Pharmacokinetics: Insights from Aspirin Studies

While data on this compound in other species is limited, the extensive body of research on aspirin's pharmacokinetics provides a valuable comparative framework. The absorption, metabolism, and elimination of aspirin have been shown to vary significantly across different animal species, including rats, dogs, cats, horses, and ruminants.[3][4] For instance, cats exhibit a deficiency in glucuronyl transferase, an enzyme important for salicylate (B1505791) metabolism, leading to a longer elimination half-life of aspirin compared to other species.[3] Such species-specific differences highlight the importance of conducting dedicated pharmacokinetic studies for this compound in the target animal model for any new drug development program.

The Role of Calcium in this compound

This compound is a complex that includes calcium. While the primary pharmacological activity is derived from the acetylsalicylate moiety, the presence of calcium may influence the compound's solubility and absorption characteristics. The intestinal absorption of calcium itself is a complex process regulated by hormones such as calcitriol (B1668218) and parathyroid hormone.[5][6] However, the direct impact of the calcium component on the overall pharmacokinetic profile of the aspirin metabolites from this compound requires further investigation.

Conclusion and Future Directions

The study in broilers provides a solid foundation for understanding the pharmacokinetics of this compound. It demonstrates rapid conversion to aspirin and subsequent metabolism to salicylic acid and gentisic acid. For drug development professionals, this underscores the necessity of quantifying these primary metabolites to accurately characterize the drug's in vivo behavior.

Future research should focus on expanding the pharmacokinetic database of this compound to include other relevant animal models, such as rodents and larger mammals. Direct comparative studies between this compound and aspirin would also be invaluable in elucidating the specific contribution of the calcium-urea complex to the overall ADME profile. A deeper understanding of these aspects will be instrumental in the rational design of preclinical studies and the successful translation of research findings to clinical applications.

References

- 1. Analytical determination and pharmacokinetics of major metabolites of carbasalate calcium in broilers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. Comparison of pharmacokinetic and pharmacodynamic profiles of aspirin following oral gavage and diet dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms and regulation of calcium absorption from the gastrointestinal tract in pigs and ruminants: comparative aspects with special emphasis on hypocalcemia in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal Ca2+ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]

Carbaspirin calcium vs acetylsalicylic acid fundamental differences

An In-depth Technical Guide to the Fundamental Differences Between Carbaspirin Calcium and Acetylsalicylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsalicylic acid (ASA), commonly known as aspirin (B1665792), is a cornerstone of pharmacotherapy, valued for its analgesic, antipyretic, anti-inflammatory, and antiplatelet effects.[1][2] Its primary limitation, however, is its propensity to cause gastrointestinal (GI) irritation and damage.[3] This has driven the development of alternative formulations designed to mitigate these adverse effects. This compound, also known as carbasalate calcium, is one such derivative. It is a complex of calcium acetylsalicylate and urea (B33335), engineered to enhance solubility and improve GI tolerance while retaining the therapeutic efficacy of the parent compound.[3][4][5] This technical guide provides a detailed examination of the core chemical, pharmacokinetic, pharmacodynamic, and clinical differences between these two compounds.

Chemical and Physical Properties

The fundamental distinction between this compound and acetylsalicylic acid lies in their chemical structure. Acetylsalicylic acid is a single organic molecule.[6] this compound, conversely, is a molecular complex—a chelate of calcium acetylsalicylate with urea.[1][4] This complex consists of two acetylsalicylate anions, one calcium cation (Ca²⁺), and one molecule of urea.[7][8][9] This structural difference is the primary determinant of their differing physicochemical properties, most notably solubility.

This compound is described as being freely or easily soluble in water.[4][10] In contrast, acetylsalicylic acid has limited solubility in aqueous solutions, with its solubility in PBS (pH 7.2) being approximately 2.7 mg/mL.[6] The enhanced water solubility of this compound is a key factor influencing its absorption profile. However, this complex can be less stable under conditions of high temperature and humidity, with studies showing that effervescent tablets containing calcium carbasalate had a higher degradation rate compared to other aspirin formulations.[11]

Table 1: Comparison of Chemical and Physical Properties

| Property | This compound | Acetylsalicylic Acid |

| Chemical Name | Calcium bis(2-acetyloxybenzoate) complex with urea[7] | 2-(acetyloxy)benzoic acid[6] |

| Molecular Formula | C₁₉H₁₈CaN₂O₉[7][8] | C₉H₈O₄[6] |

| Molecular Weight | 458.4 g/mol [7][8] | 180.2 g/mol [6] |

| CAS Number | 5749-67-7[4][7] | 50-78-2[6] |

| Appearance | White crystalline powder[4] | White crystalline substance[12] |

| Solubility in Water | Freely soluble, easily soluble[4][10] | Sparingly soluble (~2.7 mg/mL at pH 7.2)[6] |

| Stability | Stable in dry conditions; hydrolyzes in humidity.[11] Complex may be less stable at high temperatures.[11] | Stable in dry air; hydrolyzes rapidly in moist air or aqueous solutions.[12][13] |

Pharmacokinetics: Absorption, Bioavailability, and Metabolism

The structural differences directly impact the pharmacokinetic profiles of the two compounds. This compound is designed for rapid dissolution and absorption.[4][10] Upon ingestion, the complex dissociates, releasing acetylsalicylate, which is then rapidly absorbed.[5] This can lead to a quicker onset of action.[5]

Both compounds are effectively prodrugs. The acetylsalicylate moiety is the active component for antiplatelet action, while its hydrolysis product, salicylic (B10762653) acid, is responsible for most of the anti-inflammatory and analgesic effects.[14] This hydrolysis occurs rapidly in the gastrointestinal tract, blood, and liver.[14] The systemic bioavailability of intact acetylsalicylic acid from standard oral tablets is approximately 50-70% due to this extensive first-pass hydrolysis.[15][16] this compound is reported to have high bioavailability, and upon absorption, it is quickly hydrolyzed into salicylic acid in the bloodstream.[4][10]

Table 2: Comparison of Pharmacokinetic Parameters

| Parameter | This compound | Acetylsalicylic Acid (Plain, non-enteric) |

| Absorption | Rapid oral absorption[4] | Rapid absorption from stomach and intestine[14] |

| Bioavailability (as ASA) | Reported as high[4][10] | ~50-70% due to first-pass hydrolysis[15][16] |

| Time to Peak (Tₘₐₓ) | Expected to be rapid due to high solubility | ~0.5 hours[16] |

| Metabolism | Rapidly hydrolyzed to salicylic acid in circulation[5][10] | Rapidly hydrolyzed to salicylic acid in GI mucosa, blood, and liver[14] |

| Half-life (t₁/₂ of ASA) | Very short, similar to ASA | ~0.25 hours[14] |

| Half-life (t₁/₂ of Salicylate) | 2-30 hours (dose-dependent) | 2-30 hours (dose-dependent)[14] |

Pharmacodynamics: Mechanism of Action

From a pharmacodynamic standpoint, this compound and acetylsalicylic acid are identical. The therapeutic and adverse effects of both are mediated by the acetylsalicylate molecule and its primary metabolite, salicylic acid.[4][5]

The core mechanism is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Acetylsalicylic acid acts as an acetylating agent, covalently bonding to a serine residue in the active site of the COX enzymes.[2] This action blocks the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxanes (TXs).

-

Inhibition of COX-1 in platelets prevents the synthesis of Thromboxane (B8750289) A₂ (TXA₂), a potent promoter of platelet aggregation. This irreversible action lasts for the life of the platelet (7-10 days) and is the basis for the antiplatelet effect used in cardiovascular disease prevention.[5][17]

-

Inhibition of COX-2 (and COX-1) in peripheral tissues and the central nervous system reduces the synthesis of prostaglandins (like PGE₂) that mediate inflammation, pain, and fever.[2][5]

Clinical and Safety Profile: The Gastrointestinal Advantage

The most significant clinical difference is the improved gastrointestinal safety profile of this compound.[3] The gastric damage caused by ASA is twofold: a direct topical irritant effect on the gastric mucosa and a systemic effect from the inhibition of protective prostaglandins (PGE₂) which maintain mucosal blood flow and bicarbonate/mucus secretion.[3]

The this compound complex is designed to reduce the direct topical damage. The urea and calcium components act as buffers, and the high solubility is thought to decrease the concentration of acidic ASA in direct contact with the stomach lining.[3][5] A comparative study provided strong evidence for this, showing significantly less gastroduodenal mucosal damage with this compound than with bioequivalent doses of ASA.[18]

However, it is crucial to note that this compound cannot eliminate the systemic mechanism of GI damage. A population-based study on low-dose formulations found that the incidence of peptic ulcer disease was similar between users of effervescent calcium carbasalate and regular acetylsalicylic acid, suggesting that at low doses used for cardioprotection, the systemic effect is the predominant cause of ulceration.[19]

Table 3: Gastroduodenal Mucosal Damage (5-Day High-Dose Treatment) [18]

| Parameter | Acetylsalicylic Acid (ASA) | Effervescent Calcium Carbasalate (ECC) | P-value |

| Total Gastric Erosions (mean) | 23.8 | 9.1 | 0.004 |

| Gastric Body Lanza Score (mean) | Higher | Lower | 0.003 |

| Visual Analogue Score for Damage (mean) | 32.7 mm | 16.9 mm | 0.008 |

| Serum Salicylate (B1505791) Conc. (mg/L) | 66 | 58 | NS |

| Serum Thromboxane B₂ Inhibition (%) | 97.2% | 95.2% | NS |

| Gastric Mucosal PGE₂ Suppression (%) | 83.4% | 84.3% | NS |

(NS = Not Significant)

Experimental Protocols

The key clinical data differentiating the GI safety of these compounds comes from well-designed comparative trials. The protocol for the study cited above provides a template for such an evaluation.

Methodology: Comparative Gastroduodenal Mucosal Damage Assessment [18]

-

Study Design: An endoscopist-blinded, randomised, cross-over trial. This design is robust as each subject acts as their own control, minimizing inter-individual variability.

-

Participants: 20 healthy human volunteers.

-

Treatment Arms:

-

Acetylsalicylic acid (ASA): 650 mg administered three times daily.

-

Effervescent Calcium Carbasalate (ECC): 826.8 mg administered three times daily (a dose bioequivalent to 650 mg of ASA).

-

-

Duration: Each treatment period lasted for five days, with a washout period between the cross-over phases.

-

Primary Endpoint Assessment: Endoscopy performed at baseline (before treatment) and on day 5 of each treatment period to visually assess and score mucosal damage (e.g., using the Lanza score).

-

Secondary Endpoint Assessment:

-

Pharmacokinetics: Measurement of serum salicylate concentrations to confirm bioequivalence.

-

Pharmacodynamics: Measurement of serum thromboxane B₂ to confirm equivalent systemic antiplatelet effect and gastric mucosal prostaglandin E₂ (PGE₂) concentrations (via biopsy) to confirm equivalent local COX inhibition.

-

Conclusion

The fundamental difference between this compound and acetylsalicylic acid stems from this compound's nature as a soluble molecular complex with urea. This chemical distinction confers a significant pharmacokinetic advantage in terms of solubility and a clinical advantage in reducing direct, topically-induced gastroduodenal damage, particularly at higher, anti-inflammatory doses. For drug development professionals, this compound represents a successful application of formulation science to mitigate a well-known adverse effect of a highly effective drug. However, it is critical to recognize that the systemic, prostaglandin-inhibition-mediated risk of GI injury remains, a factor that becomes predominant at the low doses used for cardiovascular prophylaxis. Understanding these core differences is essential for the rational design of future salicylates and for selecting the appropriate therapeutic agent based on dose, indication, and patient risk profile.

References

- 1. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]

- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Carbasalate Calcium, this compound USP BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. What is the mechanism of Carbasalate Calcium? [synapse.patsnap.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. This compound | C19H18CaN2O9 | CID 21975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. CN102382013B - Preparation method of carbasalate calcium - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. japer.in [japer.in]

- 13. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 15. Pharmacokinetic and Pharmacodynamic Profile of a Novel Phospholipid Aspirin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. auctoresonline.org [auctoresonline.org]

- 18. Comparison of effects of calcium carbasalate and aspirin on gastroduodenal mucosal damage in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peptic ulcerations are related to systemic rather than local effects of low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Transformation of Carbaspirin Calcium: A Technical Guide to its Degradation into Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo degradation pathway of carbaspirin calcium to its primary active metabolite, salicylic (B10762653) acid. This compound, a complex of calcium acetylsalicylate and urea, is a soluble formulation designed for rapid absorption and reduced gastric irritation compared to standard aspirin (B1665792).[1] Understanding its metabolic fate is crucial for optimizing drug delivery, ensuring therapeutic efficacy, and minimizing potential adverse effects. This document details the enzymatic processes, pharmacokinetic parameters, and analytical methodologies pertinent to the study of this widely used analgesic and anti-inflammatory agent.

The Degradation Pathway: From Prodrug to Active Metabolite

Upon oral administration, this compound readily dissolves in the gastrointestinal tract, dissociating into calcium, urea, and acetylsalicylic acid (aspirin).[2] Aspirin itself acts as a prodrug, with its primary therapeutic effects attributed to its subsequent metabolite, salicylic acid.[3] The conversion of aspirin to salicylic acid is a rapid hydrolysis reaction, primarily occurring in the gastrointestinal mucosa, blood, and liver.[3][4]

The hydrolysis of the acetyl ester bond in aspirin is catalyzed by a variety of non-specific esterases. Key enzymes implicated in this biotransformation include:

-

Acetylsalicylate Deacetylase: This enzyme, also known as aspirin esterase, plays a significant role in the deacetylation of aspirin.[5]

-

Microsomal Carboxylesterases: Notably, human carboxylesterase 2 (CES2) is involved in the rapid deacetylation of aspirin in the liver.[6]

-

Butyrylcholinesterase (BChE): Found in plasma, BChE contributes to the hydrolysis of aspirin.[7]

-

Intra-erythrocyte Arylesterase: This enzyme, present within red blood cells, is also responsible for the deacetylation of aspirin to salicylate.[[“]]

Following its formation, salicylic acid undergoes further metabolism, primarily in the liver, through conjugation with glycine (B1666218) to form salicyluric acid, or with glucuronic acid. A smaller fraction is oxidized to gentisic acid and other hydroxybenzoic acids.[4][9][10]

In vivo degradation pathway of this compound.

Pharmacokinetic Profile

The pharmacokinetic profile of aspirin and its metabolite, salicylic acid, is characterized by rapid absorption and elimination of the parent drug and a longer half-life for the active metabolite. The use of soluble formulations like this compound leads to a faster attainment of peak plasma concentrations of salicylic acid compared to standard aspirin tablets.[5]

Pharmacokinetic Parameters in Humans

The following table summarizes key pharmacokinetic parameters for acetylsalicylic acid and salicylic acid following oral administration in humans.

| Parameter | Acetylsalicylic Acid (Aspirin) | Salicylic Acid | Reference(s) |

| Oral Bioavailability (F) | ~68% | - | [3] |

| Time to Peak Plasma Concentration (Tmax) | 0.29 - 3.42 hours (formulation dependent) | ~30 minutes (soluble forms) | [5][11] |

| Peak Plasma Concentration (Cmax) | 221 - 6000 ng/mL (dose and formulation dependent) | 3.23 - 6.33 µg/mL | [11][12] |

| Volume of Distribution (Vd) | 10.5 L | 11.9 L | [3] |

| Plasma Half-life (t1/2) | ~0.25 hours | 2 hours (may increase with dose) | [3] |

| Clearance (CL) | 39 L/h | 3.6 L/h (dose-dependent) | [3] |

Pharmacokinetic Parameters in Broilers

For comparative purposes, the following table presents pharmacokinetic data from a study on broilers administered this compound orally at a single dose of 40 mg/kg body weight.[13]

| Analyte | Cmax (µg/mL) | Tmax (hours) | t1/2λz (hours) |

| Acetylsalicylic Acid (ASA) | 8.88 ± 1.31 | 0.170 | 11.2 ± 8.04 |

| Salicylic Acid (SA) | 42.6 ± 4.62 | 2.00 | 23.7 ± 17.1 |

| Gentisic Acid (GA) | 10.1 ± 2.16 | 2.00 | 28.6 ± 4.90 |

Experimental Protocols for Quantification

The accurate quantification of acetylsalicylic acid and salicylic acid in biological matrices is critical for pharmacokinetic and metabolic studies. Due to the rapid in vitro hydrolysis of aspirin, sample handling is a crucial step.

Sample Collection and Handling

-

Anticoagulant: Blood samples should be collected in chilled tubes containing a fluoride (B91410) anticoagulant (e.g., sodium fluoride or potassium fluoride) to inhibit esterase activity.[14][15]

-

Plasma Separation: Plasma should be isolated promptly by centrifugation at low temperatures.[15]

-

Stabilization: The addition of an esterase inhibitor like physostigmine (B191203) can further prevent the ex vivo hydrolysis of aspirin.[14]

-

Storage: Plasma samples should be stored frozen, typically at -20°C or below, until analysis.

Sample Preparation

A common and effective method for extracting aspirin and salicylic acid from plasma is liquid-liquid extraction (LLE) or protein precipitation (PPT).

-

Protein Precipitation: This method involves the addition of a solvent such as acetonitrile (B52724) to the plasma sample to precipitate proteins.[16]

-

Liquid-Liquid Extraction: After acidification of the plasma sample (e.g., with formic acid), the analytes can be extracted into an organic solvent mixture, such as ethyl acetate (B1210297) and diethyl ether.[17]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of acetylsalicylic acid and salicylic acid due to its high sensitivity and selectivity.[4][16]

-

Chromatography: Reversed-phase chromatography is typically employed using a C8 or C18 column.[15][17]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (often containing an acidifier like formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly used for separation.[17]

-

Detection: Mass spectrometry is performed using electrospray ionization (ESI) in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.[2][16]

Experimental workflow for ASA and SA quantification.

Mechanism of Action of Salicylic Acid

The primary mechanism of action of salicylic acid is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[[“]] Unlike aspirin, which irreversibly inhibits COX through acetylation, salicylic acid is a reversible inhibitor.[[“]] Salicylic acid also modulates various cellular signaling pathways, including the NF-κB and MAPK pathways, contributing to its anti-inflammatory effects.[[“]]

Mechanism of action of salicylic acid.

Conclusion

The in vivo degradation of this compound is a rapid and efficient process that delivers the active metabolite, salicylic acid, to the systemic circulation. The solubility of this compound facilitates faster absorption compared to traditional aspirin formulations. A thorough understanding of the enzymatic hydrolysis, pharmacokinetic properties, and appropriate analytical methods is essential for researchers and drug development professionals working with this important therapeutic agent. The information presented in this guide provides a solid foundation for further investigation and development in the field of salicylate-based therapies.

References

- 1. Comparison of effects of calcium carbasalate and aspirin on gastroduodenal mucosal damage in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 4. The Path of Aspirin Through the Body – Human STEAM [humanap.community.uaf.edu]

- 5. Pharmacokinetics of salicylic acid following administration of aspirin tablets and three different forms of soluble aspirin in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. consensus.app [consensus.app]

- 9. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 11. Pharmacokinetics of low-dose oral modified release, soluble and intravenous aspirin in man, and effects on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measurement and pharmacokinetics of acetylsalicylic acid by a novel high performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Carbaspirin Calcium: A Technical Whitepaper on its Antipyretic and Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaspirin calcium, a complex of calcium acetylsalicylate and urea, is a non-steroidal anti-inflammatory drug (NSAID) with established antipyretic and analgesic properties.[1] This technical guide provides an in-depth analysis of the core mechanisms, pharmacokinetic and pharmacodynamic profiles, and experimental validation of this compound's therapeutic effects. Through a comprehensive review of available scientific literature, this document outlines the signaling pathways modulated by the compound, presents quantitative data in structured tables, and details experimental protocols for its evaluation. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of analgesic and antipyretic agents.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the action of its active metabolite, acetylsalicylic acid (aspirin).[2] Upon oral administration, this compound dissolves and dissociates, releasing acetylsalicylic acid, which is then absorbed.[2] The core mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1]

These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[3] By acetylating a serine residue in the active site of COX enzymes, aspirin (B1665792) blocks the synthesis of prostaglandins, leading to its analgesic and antipyretic effects.[1]

Analgesic Action

Prostaglandins, particularly PGE2 and PGI2, play a crucial role in pain perception by sensitizing peripheral nociceptors to various chemical and mechanical stimuli. By inhibiting the production of these prostaglandins, this compound reduces the sensitization of nerve endings, thereby increasing the pain threshold and producing an analgesic effect.

Antipyretic Action

Fever is primarily regulated by the hypothalamus. In response to pyrogenic stimuli, such as infections, the body produces cytokines that stimulate the synthesis of prostaglandin (B15479496) E2 (PGE2) in the hypothalamus. PGE2 then acts on the thermoregulatory center to elevate the body's temperature set-point. This compound's antipyretic effect is achieved by inhibiting COX-2-mediated PGE2 synthesis in the hypothalamus, which resets the thermostat to a normal temperature.

Signaling Pathways

The analgesic and antipyretic effects of this compound are a direct consequence of its interference with the prostaglandin synthesis pathway.

Prostaglandin Synthesis Pathway and its Inhibition

The following diagram illustrates the cascade from membrane phospholipids (B1166683) to the production of prostaglandins and how this compound intervenes.

Caption: Inhibition of COX enzymes by the active metabolite of this compound.

Signaling in Nociception and Pyrexia

The downstream effects of prostaglandin synthesis are depicted in the following signaling pathway.

Caption: this compound's dual action in mitigating pain and fever.

Data Presentation

Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of the major metabolites of this compound after a single oral dose of 40 mg/kg in broilers.[4][5] This data provides insight into the absorption and metabolism of the active components.

| Metabolite | Cmax (µg/mL) | Tmax (h) | t1/2λz (h) |

| Aspirin (ASA) | 8.88 ± 1.31 | 0.170 | 11.2 ± 8.04 |

| Salicylic Acid (SA) | 42.6 ± 4.62 | 2.00 | 23.7 ± 17.1 |

| Gentisic Acid (GA) | 10.1 ± 2.16 | 2.00 | 28.6 ± 4.90 |

Pharmacodynamic Effects

A human volunteer study comparing effervescent calcium carbasalate (ECC) with acetylsalicylic acid (ASA) provides key pharmacodynamic data.[6]

| Parameter | Acetylsalicylic Acid (ASA) | Effervescent Calcium Carbasalate (ECC) | p-value |

| Gastroduodenal Damage | |||

| Total Gastric Erosions (mean) | 23.8 (16.1) | 9.1 (8.7) | 0.004 |

| Gastric Body Lanza Score (mean) | - | - | 0.003 |

| Visual Analogue Score (mm, mean) | 32.7 (20.8) | 16.9 (15.9) | 0.008 |

| Biomarker Levels | |||

| Serum Salicylate (mg/L, mean) | 66 (23) | 58 (17) | NS |

| Serum Thromboxane B2 Inhibition (%) | 97.2 (3.5) | 95.2 (5.5) | NS |

| Mucosal PGE2 Synthesis Suppression (%) | 83.4 (17.1) | 84.3 (12.9) | NS |

NS: Not Significant

Antipyretic Dose-Response of Aspirin

| Aspirin Dose (mg/kg) | Mean Temperature Reduction (°C at 4h) |

| 5 | > 1.0 |

| 10 | > 1.5 |

| 15 | > 1.5 |

Experimental Protocols

The following are standard preclinical models for assessing the analgesic and antipyretic properties of compounds like this compound.

Acetic Acid-Induced Writhing Test (Analgesia)

This protocol is used to evaluate peripheral analgesic activity.

Caption: Workflow for the acetic acid-induced writhing test.

Methodology:

-

Animals: Male Swiss albino mice (20-25 g).

-

Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly assign animals to control (vehicle), positive control (e.g., aspirin), and test groups (different doses of this compound).

-

Administration: Administer the test substances orally.

-

Induction of Writhing: After a predetermined absorption time (e.g., 60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Brewer's Yeast-Induced Pyrexia (Antipyresis)

This protocol is a standard method for evaluating the antipyretic activity of a drug.

Caption: Workflow for the Brewer's yeast-induced pyrexia test.

Methodology:

-

Animals: Wistar rats (150-200 g).

-

Acclimatization: House animals in a controlled environment.

-

Baseline Temperature: Measure the initial rectal temperature of each rat.

-

Induction of Pyrexia: Inject a 15% aqueous suspension of Brewer's yeast subcutaneously into the dorsal region.

-

Fever Development: After 18 hours, measure the rectal temperature again to confirm the induction of fever.

-

Grouping and Administration: Animals showing a significant rise in temperature are selected and divided into groups. Administer the test substances orally.

-

Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after drug administration.

-

Data Analysis: Compare the temperature changes in the treated groups with the control group to determine the antipyretic activity.

Conclusion

This compound is an effective antipyretic and analgesic agent that functions through the well-established mechanism of its active metabolite, aspirin, by irreversibly inhibiting COX enzymes and subsequent prostaglandin synthesis. The available data indicates that it has a comparable pharmacodynamic profile to aspirin in terms of inhibiting key biomarkers of its mechanism of action. Preclinical pharmacokinetic studies in animal models provide a basis for understanding its absorption and metabolism. While direct comparative clinical data on its analgesic and antipyretic efficacy is limited, its established mechanism of action, coupled with the extensive clinical history of aspirin, supports its therapeutic utility. Further research, particularly well-controlled clinical trials with dose-ranging, would be beneficial to further delineate its specific dose-response relationships for pain and fever management. The experimental protocols and signaling pathways detailed in this guide provide a framework for such future investigations.

References

- 1. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound | C19H18CaN2O9 | CID 21975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analytical determination and pharmacokinetics of major metabolites of carbasalate calcium in broilers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of effects of calcium carbasalate and aspirin on gastroduodenal mucosal damage in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation between dosage and antipyretic effect of aspirin in children - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Platelet Aggregation Inhibitory Effects of Carbaspirin Calcium

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbaspirin calcium, a complex of calcium acetylsalicylate and urea, is a potent antiplatelet agent used in the prevention of thromboembolic events. Upon administration, it rapidly dissociates to release acetylsalicylic acid (aspirin), its active component. The primary mechanism of action involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. This action effectively blocks the biosynthesis of thromboxane (B8750289) A2 (TXA2), a critical mediator of platelet activation and aggregation. This technical guide provides a comprehensive overview of the core mechanism, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing its antiplatelet activity.

Core Mechanism of Action: COX-1 Inhibition

This compound functions as a prodrug of aspirin (B1665792).[1] Once ingested, it dissolves and releases calcium acetylsalicylate, which is then absorbed and hydrolyzed to salicylic (B10762653) acid.[1] The key to its antiplatelet effect lies in the acetyl group of aspirin, which irreversibly acetylates a serine residue in the active site of the COX-1 enzyme in platelets.[1][2]

COX-1 is the enzyme responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostanoids, including the potent platelet agonist, thromboxane A2 (TXA2).[3][4] By irreversibly inhibiting COX-1, this compound effectively halts the production of TXA2 for the entire lifespan of the platelet (approximately 7-10 days).[1][2] The subsequent reduction in TXA2 levels prevents the amplification of platelet activation signals, leading to a significant decrease in platelet aggregation and thrombus formation.[1][5]

Quantitative Data on Platelet Inhibition

Clinical and in vitro studies have quantified the potent inhibitory effects of this compound and its bioequivalent, aspirin, on platelet function. The primary endpoints measured are the reduction in platelet aggregation in response to various agonists and the suppression of thromboxane production.

A randomized crossover trial comparing effervescent calcium carbasalate (ECC) with acetylsalicylic acid (ASA) in healthy volunteers demonstrated bioequivalent efficacy in inhibiting platelet function.[6] Both formulations achieved profound suppression of serum thromboxane B2 (TXB2), a stable metabolite of TXA2, which is a direct indicator of COX-1 inhibition in platelets.[6]

| Parameter Measured | Acetylsalicylic Acid (ASA) | Calcium Carbasalate (ECC) | Significance | Reference |

| Serum Thromboxane B2 Inhibition | 97.2% (± 3.5%) | 95.2% (± 5.5%) | Not Significant (NS) | [6] |

| Gastric Mucosal PGE2 Synthesis Suppression | 83.4% (± 17.1%) | 84.3% (± 12.9%) | Not Significant (NS) | [6] |

Table 1: Comparison of inhibitory effects of bioequivalent doses of ASA and ECC.

Furthermore, a study in patients undergoing aorto-coronary bypass surgery showed that calcium carbasalate (equivalent to 325 mg aspirin daily) administered 6 hours post-operation caused a very early and significant inhibition of platelet aggregation and thromboxane production compared to placebo.[7]

| Parameter Measured | Day 1 vs. Placebo | Day 7 vs. Placebo | Reference |

| Platelet Aggregation to Arachidonic Acid | Significant Reduction (p=0.05) | Significant Reduction (p<0.001) | [7] |

| Platelet Aggregation to Collagen | Significant Reduction (p=0.05) | Significant Reduction (p<0.001) | [7] |

| Platelet Aggregation to ADP | Not Significant | Significant Reduction (p<0.01) | [7] |

| Serum Thromboxane B2 Levels | Significant Reduction (p<0.01) | Significant Reduction (p<0.001) | [7] |

Table 2: Efficacy of Calcium Carbasalate Post-Surgery.

Experimental Protocols

The gold standard for assessing platelet function in vitro is Light Transmission Aggregometry (LTA).[8] This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Draw whole blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate (B86180) anticoagulant (9 parts blood to 1 part anticoagulant).[9] Gentle handling is crucial to prevent premature platelet activation.[9]

-

First Centrifugation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature without the brake.[9]

-

PRP Aspiration: Carefully collect the upper, straw-colored platelet-rich plasma (PRP) layer.[9]

-

Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells. The supernatant is the platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline in the aggregometer.[8]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP if necessary.[9]

In Vitro Platelet Aggregation Assay (LTA)

-

Incubation: Pre-incubate PRP samples with either this compound (dissolved in a suitable vehicle) at various concentrations or the vehicle control for a specified period (e.g., 30-90 minutes) at 37°C.[10]

-

Aggregometer Setup: Pipette the incubated PRP samples into siliconized glass cuvettes with a magnetic stir bar. Place the cuvettes in the aggregometer heating block (37°C).[9]

-

Baseline Calibration: Calibrate the aggregometer, setting 0% aggregation with the PRP sample and 100% aggregation with the corresponding PPP sample.[8]

-

Agonist Addition: Add a platelet agonist (e.g., arachidonic acid, collagen, ADP, or thrombin) to the PRP to induce aggregation.[8]

-

Data Recording: Record the change in light transmission over time (typically 4-6 minutes) to generate an aggregation curve.

-

Analysis: The maximum percentage of aggregation is determined. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control. IC50 values (the concentration required to inhibit 50% of the aggregation response) can be determined from dose-response curves.[8]

References

- 1. What is the mechanism of Carbasalate Calcium? [synapse.patsnap.com]

- 2. The efficacy of aspirin to inhibit platelet aggregation in patients hospitalised with a severe infection: a multicentre, open-label, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H18CaN2O9 | CID 21975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Comparison of effects of calcium carbasalate and aspirin on gastroduodenal mucosal damage in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Antiaggregant effect and tolerance of calcium carbasalate administrated immediately after aorto-coronary bypass. Results of a double-blind versus placebo study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Pharmacological Research Applications of Carbaspirin Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbaspirin calcium, a complex of calcium acetylsalicylate and urea, emerged from initial pharmacological research as a novel aspirin (B1665792) prodrug designed to enhance gastrointestinal tolerability while retaining the therapeutic benefits of acetylsalicylic acid (ASA). Upon administration, it rapidly dissociates to release aspirin, which is then absorbed and hydrolyzed to its active metabolite, salicylic (B10762653) acid.[1] The foundational research applications focused on its anti-inflammatory, analgesic, antipyretic, and antiplatelet properties.[1][2] A primary research thrust was the direct comparison of its gastrointestinal safety profile against conventional aspirin, alongside confirmation of its equivalent bioactivity in inhibiting cyclooxygenase (COX) enzymes and subsequent prostaglandin (B15479496) and thromboxane (B8750289) synthesis. This guide provides an in-depth analysis of the core initial research applications, detailing the experimental methodologies, quantitative outcomes, and underlying pharmacological pathways.

Core Pharmacological Profile

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID), an analgesic, an antipyretic, and a platelet aggregation inhibitor.[2][3] Its therapeutic effects are derived from the actions of its active metabolite, salicylic acid, which non-selectively and irreversibly inhibits both COX-1 and COX-2 enzymes.[1][4]

-

Anti-inflammatory, Analgesic, and Antipyretic Actions: By inhibiting COX-2, this compound blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

-

Antiplatelet Action: Through the irreversible inhibition of COX-1 within platelets, this compound prevents the production of thromboxane A2, a potent promoter of platelet aggregation.[1] This effect is crucial for its application in the prevention of thrombotic events.[1]

-

Gastrointestinal Safety Profile: A significant focus of initial research was the hypothesis that the calcium component of the molecule would buffer the acidic nature of aspirin, thereby reducing direct mucosal irritation in the stomach and improving its gastrointestinal tolerability.[1]

Key Initial Research Application: Comparative Gastrointestinal Safety and Bioequivalence

A pivotal area of initial research was the direct comparison of effervescent this compound with standard acetylsalicylic acid (ASA) to assess its gastrointestinal safety and confirm its bioequivalent pharmacological effects.

Quantitative Data Summary

The following tables summarize the quantitative findings from a key comparative clinical trial.

Table 1: Gastroduodenal Mucosal Damage Assessment

| Parameter | Acetylsalicylic Acid (ASA) | Effervescent this compound (ECC) | p-value |

| Mean Total Gastric Erosions | 23.8 (± 16.1) | 9.1 (± 8.7) | 0.004 |

| Mean Gastric Body Lanza Score | Not explicitly stated, but ECC was lower | Not explicitly stated, but ECC was lower | 0.003 |

| Visual Analogue Score for Gastric Body Damage (mm) | 32.7 (± 20.8) | 16.9 (± 15.9) | 0.008 |

Data sourced from a study in healthy volunteers treated for five days.

Table 2: Bioequivalence and Pharmacodynamic Markers

| Parameter | Acetylsalicylic Acid (ASA) | Effervescent this compound (ECC) | Statistical Significance |

| Serum Salicylate (B1505791) Concentration (mg/l) | 66 (± 23) | 58 (± 17) | Not Significant |

| Serum Thromboxane B2 Inhibition (%) | 97.2 (± 3.5) | 95.2 (± 5.5) | Not Significant |

| Gastric Mucosal PGE2 Synthesis Suppression (%) | 83.4 (± 17.1) | 84.3 (± 12.9) | Not Significant |

Data sourced from the same study, demonstrating comparable systemic drug levels and target inhibition.

Experimental Protocols

A randomized, endoscopist-blinded, cross-over clinical trial is a common design for such an investigation.

-

Subject Recruitment: Healthy adult volunteers are recruited for the study.

-

Treatment Arms: Participants are randomized to receive either acetylsalicylic acid (e.g., 650 mg three times daily) or a bioequivalent dose of effervescent this compound (e.g., 826.8 mg three times daily) for a defined period, such as five days.

-

Cross-over: Following a washout period, subjects switch to the alternate treatment arm.

-

Endoscopy: Gastroscopy is performed at baseline (before treatment) and at the end of each treatment period (e.g., on day 5).[5]

-

Damage Assessment: Gastroduodenal mucosal damage is graded using a standardized scale, such as the Lanza score.[6][7]

-

Lanza Scale for Gastric Mucosal Damage:

-

0: No visible injury (normal mucosa).

-

1: Mucosal hemorrhages only.

-

2: 1 to 5 erosions.

-

3: 6 to 10 erosions.

-

4: More than 10 erosions or an ulcer.[6]

-

-

-

Biochemical Analysis: Blood and tissue samples are collected for analysis.

Serum TXB2 levels are a reliable indicator of platelet COX-1 activity.[8]

-

Sample Collection: Whole blood is collected in a tube without anticoagulant.

-

Clotting: The blood is allowed to clot at room temperature (e.g., for 30-60 minutes) to allow for maximal TXA2 production and its subsequent conversion to the stable metabolite, TXB2.[2][8]

-

Centrifugation: The sample is centrifuged at approximately 1000 x g for 15 minutes to separate the serum.[2]

-

Storage: The collected serum is stored at -80°C until analysis.[2]

-

Quantification: TXB2 concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[1][2][9] In this method, TXB2 in the sample competes with a labeled (e.g., HRP-conjugated) TXB2 for binding to a limited number of specific antibodies.[2] The resulting signal is inversely proportional to the concentration of TXB2 in the sample.[2]

-

Biopsy Collection: During endoscopy, biopsy specimens are taken from the gastric mucosa.[5][10]

-

Homogenization: The tissue samples are weighed and homogenized in a suitable buffer.[11]

-

Extraction: Prostaglandins are extracted from the homogenate using solvent extraction methods.[3][11]

-

Quantification: PGE2 levels are quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) or specific immunoassays (ELISA/RIA).[3][11][12]

Light Transmittance Aggregometry (LTA) is a standard method to assess platelet function.[13][14]

-

Sample Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 120g for 5 minutes).[13]

-

Assay Performance: The PRP is placed in a cuvette in an aggregometer.

-

Agonist Addition: A platelet aggregation agonist, such as collagen (e.g., 2 µg/mL) or arachidonic acid (e.g., 1-5 mmol/L), is added to the PRP to induce aggregation.[13]

-

Measurement: As platelets aggregate, the light transmittance through the PRP increases. This change is recorded over time to determine the maximal aggregation percentage.[13][15]

Visualizations: Pathways and Workflows

Mechanism of Action: COX Inhibition Pathway

Caption: this compound's mechanism of action via COX enzyme inhibition.

Experimental Workflow: Comparative GI Safety Study

Caption: Workflow for a comparative study of gastroduodenal safety.

Conclusion

Initial pharmacological research into this compound successfully demonstrated its potential as an alternative to conventional aspirin with a superior gastrointestinal safety profile. The foundational studies confirmed that while providing bioequivalent levels of salicylate and achieving comparable inhibition of key pharmacodynamic markers like thromboxane B2 and prostaglandin E2, this compound caused significantly less mucosal damage. This early research established its primary therapeutic applications and paved the way for its clinical use as an anti-inflammatory, analgesic, and antiplatelet agent, particularly for patients with a heightened risk of gastrointestinal complications from standard aspirin therapy.

References

- 1. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Picogram measurement of prostaglandin E2 synthesis by gastric mucosa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]

- 5. Mucosal adaptation to aspirin induced gastric damage in humans. Studies on blood flow, gastric mucosal growth, and neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gisurgery.info [gisurgery.info]

- 7. dovepress.com [dovepress.com]

- 8. Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Thromboxane B2 ELISA Kit (EEL061) - Invitrogen [thermofisher.com]

- 10. Prostaglandin biosynthesis by gastric mucosa. II. Studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ahajournals.org [ahajournals.org]

- 14. machaondiagnostics.com [machaondiagnostics.com]

- 15. academic.oup.com [academic.oup.com]

Unveiling the Chemical Identity of Carbaspirin Calcium: A Technical Overview

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides an in-depth look at the molecular formula and weight of the carbaspirin calcium complex, a non-steroidal anti-inflammatory drug (NSAID).

This compound is a complex salt of acetylsalicylic acid (aspirin) and urea (B33335) with calcium. This unique formulation is designed to improve the solubility and gastrointestinal tolerance of aspirin.

Molecular Composition and Weight

The chemical identity of this compound is defined by its specific arrangement of atoms and their corresponding masses. The complex consists of two acetylsalicylate anions, one calcium cation, and one molecule of urea.

| Parameter | Value | Source |

| Molecular Formula | C19H18CaN2O9 | [1][2][3][4] |

| Alternate Molecular Formula Representations | C18H14CaO8.CH4N2O 2C9H7O4.CH4N2O.Ca Ca(C9H7O4)2.CH4N2O | [5][6][7] |

| Molecular Weight | 458.4 g/mol | [1][2] |

| Alternate Molecular Weight Values | 458.434 g/mol 458.43 g/mol | [5][6] |

The slight variations in the reported molecular weight can be attributed to differences in the isotopic masses used in the calculations by various chemical databases. However, for most practical applications, 458.4 g/mol is the accepted value.

Structural and Logical Representation

To visualize the composition of the this compound complex, a logical relationship diagram can be constructed. This illustrates the constituent components that form the final complex.

Experimental Determination of Molecular Weight

The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry. A detailed protocol for such an experiment is outlined below.

Objective: To determine the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Materials and Reagents:

-

This compound reference standard

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

Instrumentation:

-

High-resolution mass spectrometer with an electrospray ionization source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-